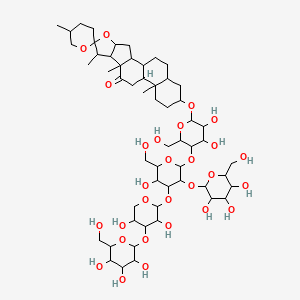
Diuranthoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diuranthoside B is a steroidal saponin compound isolated from the roots of Diuranthera inarticulata. It is known for its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. The molecular formula of this compound is C56H90O28, and it has a molecular weight of 1210 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diuranthoside B involves the extraction of the compound from the roots of Diuranthera inarticulata. The extraction process typically uses methanol as a solvent, followed by silica gel column chromatography to isolate the compound . The reaction conditions for the extraction include maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction techniques such as supercritical CO2 extraction and ultrasonic extraction. These methods are efficient in isolating the compound from plant material while preserving its structural integrity .
Analyse Chemischer Reaktionen
Types of Reactions: Diuranthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Diuranthoside B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its antimicrobial and antifungal properties . In medicine, it shows potential as a therapeutic agent due to its cytotoxic effects on cancer cells . In industry, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Diuranthoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell growth and proliferation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diuranthoside B is unique compared to other similar compounds due to its specific sugar moieties and steroidal backbone. Similar compounds include Diuranthoside A, Diuranthoside F, and Diuranthoside G, which are also isolated from Diuranthera inarticulata . These compounds share similar structural features but differ in their sugar moieties and biological activities.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications in scientific research. Its unique properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
132998-87-9 |
|---|---|
Molekularformel |
C56H90O28 |
Molekulargewicht |
1211.3 g/mol |
IUPAC-Name |
16-[5-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C56H90O28/c1-20-7-10-56(74-18-20)21(2)34-28(84-56)12-26-24-6-5-22-11-23(8-9-54(22,3)25(24)13-33(62)55(26,34)4)75-50-43(71)40(68)46(32(17-60)79-50)81-53-48(83-52-42(70)39(67)36(64)30(15-58)77-52)47(37(65)31(16-59)78-53)82-49-44(72)45(27(61)19-73-49)80-51-41(69)38(66)35(63)29(14-57)76-51/h20-32,34-53,57-61,63-72H,5-19H2,1-4H3 |
InChI-Schlüssel |
SAMJPYPAOFPHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


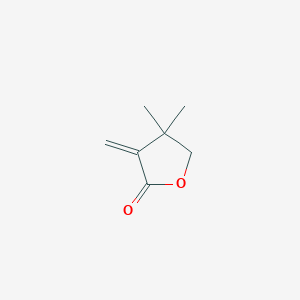
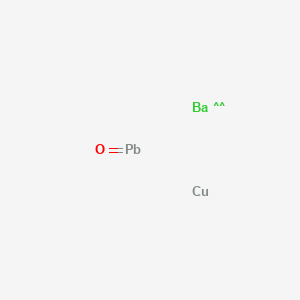
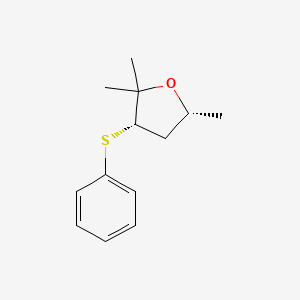
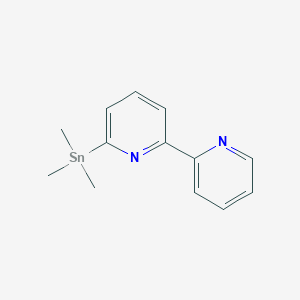
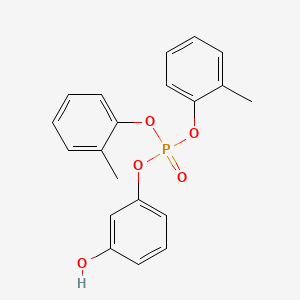

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

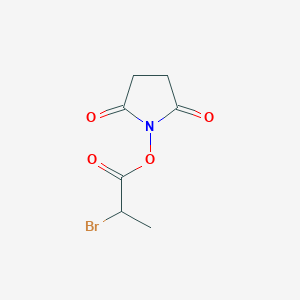
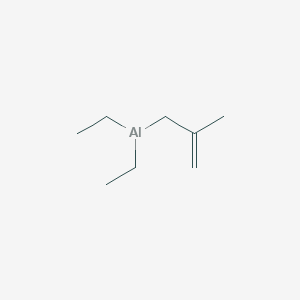
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
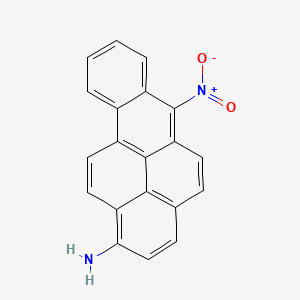
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
